4-cyclopropyl-2-methyl-6-(4-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine
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Description
4-cyclopropyl-2-methyl-6-(4-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine is a useful research compound. Its molecular formula is C18H21N7 and its molecular weight is 335.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 335.18584370 g/mol and the complexity rating of the compound is 462. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The compound “4-cyclopropyl-2-methyl-6-(4-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine” primarily targets Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in cell cycle regulation, specifically in the transition from the G1 phase to the S phase .
Mode of Action
This compound acts as an inhibitor of CDK2 . It binds to the active site of CDK2, preventing its interaction with cyclin A2, which is necessary for the kinase’s activity . This inhibition disrupts the progression of the cell cycle, particularly the transition from the G1 phase to the S phase .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the cell cycle . By inhibiting CDK2, the compound prevents the progression of the cell cycle from the G1 phase to the S phase . This disruption can lead to cell cycle arrest, preventing the proliferation of cells .
Result of Action
The inhibition of CDK2 by this compound leads to significant cellular effects. It can cause cell cycle arrest at the G1/S phase, preventing cells from proliferating . Additionally, it can induce apoptosis , or programmed cell death, in certain cell lines . This dual action against cell proliferation and survival makes it a promising candidate for cancer treatment .
Biochemical Analysis
Biochemical Properties
The compound interacts with various enzymes and proteins, contributing to its biochemical role. For instance, it has been found to have promising binding affinities against Bcl2 anti-apoptotic protein . This interaction can influence the biochemical reactions within the cell.
Cellular Effects
4-cyclopropyl-2-methyl-6-(4-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine has shown to exert effects on various types of cells. It has been found to have cytotoxic effects against several human cancer cell lines, including MCF7, A549, HCT116, PC3, HePG2, PACA2, and BJ1 . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The compound exerts its effects at the molecular level through various mechanisms. It has been found to induce cell cycle arrest and apoptosis in HepG2 cells . This is accompanied by an increase in proapoptotic proteins caspase-3 and Bax, as well as the downregulation of Bcl-2 activity .
Properties
IUPAC Name |
4-[4-(6-cyclopropyl-2-methylpyrimidin-4-yl)piperazin-1-yl]-7H-pyrrolo[2,3-d]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N7/c1-12-22-15(13-2-3-13)10-16(23-12)24-6-8-25(9-7-24)18-14-4-5-19-17(14)20-11-21-18/h4-5,10-11,13H,2-3,6-9H2,1H3,(H,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YODHLOZOYTVEFF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2CCN(CC2)C3=NC=NC4=C3C=CN4)C5CC5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.